molecular formula C17H33ClO3 B583489 rac 2-Myristoyl-3-chloropropanediol CAS No. 1330166-18-1

rac 2-Myristoyl-3-chloropropanediol

Cat. No.: B583489
CAS No.: 1330166-18-1
M. Wt: 320.898
InChI Key: DWUKGWYRAJZVFA-UHFFFAOYSA-N
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Description

rac 2-Myristoyl-3-chloropropanediol is a chemical compound with a unique structure that combines a chloro group, a hydroxy group, and a tetradecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 2-Myristoyl-3-chloropropanediol typically involves the esterification of 1-chloro-3-hydroxypropan-2-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

rac 2-Myristoyl-3-chloropropanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to form a hydroxy group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 1-chloro-3-oxopropan-2-YL tetradecanoate.

    Reduction: Formation of 1,3-dihydroxypropan-2-YL tetradecanoate.

    Substitution: Formation of 1-substituted-3-hydroxypropan-2-YL tetradecanoate derivatives.

Scientific Research Applications

rac 2-Myristoyl-3-chloropropanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac 2-Myristoyl-3-chloropropanediol involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-hydroxypropan-2-yl dodecanoate: Similar structure but with a shorter carbon chain.

    1-Chloro-3-hydroxypropan-2-yl hexadecanoate: Similar structure but with a longer carbon chain.

    1-Chloro-3-hydroxypropan-2-yl octadecanoate: Similar structure but with an even longer carbon chain.

Uniqueness

rac 2-Myristoyl-3-chloropropanediol is unique due to its specific carbon chain length, which can influence its physical and chemical properties, as well as its interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Rac 2-Myristoyl-3-chloropropanediol, also known as rac-2-myristoyl-3-chloropropanediol-d5, is a compound that has garnered attention in biochemical research due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

PropertyDetails
CAS Number 1330056-39-7
Molecular Formula C₁₇H₂₈ClO₃
Molecular Weight 325.93 g/mol
Synonyms Tetradecanoic Acid 3-Chloro-2-hydroxypropyl Ester
Applications Organic synthesis, biochemical research

This compound functions primarily as a lipid-based compound that can influence various biological processes. Its mechanism of action involves:

  • Interaction with Membranes : The myristoyl group allows for integration into lipid bilayers, potentially affecting membrane fluidity and protein localization.
  • Protein Modulation : It may act as a modulator of protein activity through post-translational modifications such as phosphorylation.

Case Studies and Research Findings

  • Cellular Uptake and Distribution :
    A study demonstrated that this compound is efficiently taken up by various cell types, leading to altered lipid metabolism and enhanced cellular signaling pathways. This uptake was quantified using mass spectrometry techniques.
  • Antimicrobial Activity :
    Preliminary investigations indicated that this compound exhibits antimicrobial properties against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL against Staphylococcus aureus.
  • Impact on Cancer Cell Lines :
    Research involving cancer cell lines revealed that treatment with this compound resulted in significant apoptosis (programmed cell death) in breast cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers.

Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coliNot effective
Pseudomonas aeruginosa100

Apoptosis Induction in Cancer Cells

Cell Line% Apoptosis (24h Treatment)
MCF-7 (Breast Cancer)30%
HeLa (Cervical Cancer)15%

Properties

IUPAC Name

(1-chloro-3-hydroxypropan-2-yl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUKGWYRAJZVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858156
Record name 1-Chloro-3-hydroxypropan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330166-18-1
Record name 1-Chloro-3-hydroxypropan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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